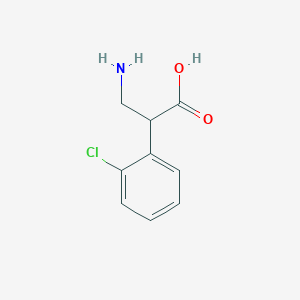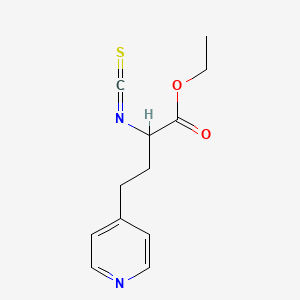
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a butanoate backbone, which also contains a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate typically involves the reaction of ethyl 2-amino-4-(pyridin-4-yl)butanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Materials: Ethyl 2-amino-4-(pyridin-4-yl)butanoate and thiophosgene.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at a low temperature (0-5°C) to prevent decomposition of thiophosgene.
Procedure: Thiophosgene is added dropwise to a solution of ethyl 2-amino-4-(pyridin-4-yl)butanoate in dichloromethane. The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
Isolation: The product is isolated by extraction with an appropriate solvent, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to form covalent bonds with biological targets.
Material Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Mécanisme D'action
The mechanism of action of ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can alter the function of the target protein, leading to various biological effects. The compound may also interact with other molecular targets, such as DNA or small molecules, through similar mechanisms.
Comparaison Avec Des Composés Similaires
Ethyl 2-isothiocyanato-4-(pyridin-4-yl)butanoate can be compared with other isothiocyanate-containing compounds:
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate: Similar structure but with a shorter carbon chain.
Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate: Contains an isothiazolo ring instead of an isothiocyanate group.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains a pyrimidine ring and a different functional group.
Propriétés
Formule moléculaire |
C12H14N2O2S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
ethyl 2-isothiocyanato-4-pyridin-4-ylbutanoate |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-12(15)11(14-9-17)4-3-10-5-7-13-8-6-10/h5-8,11H,2-4H2,1H3 |
Clé InChI |
KWXRHJIVNHKMLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=CC=NC=C1)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


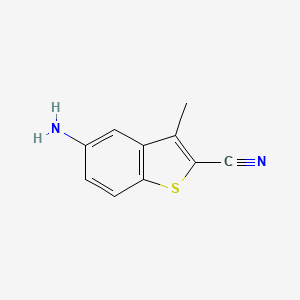
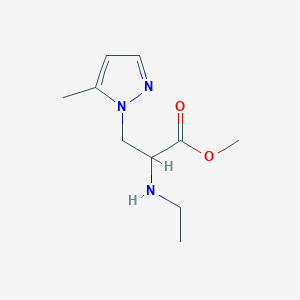
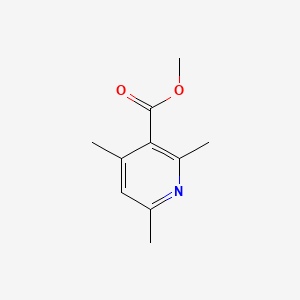
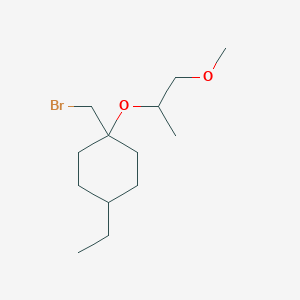
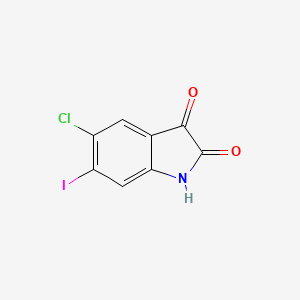
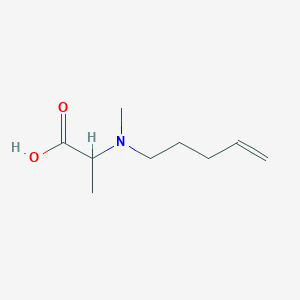
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
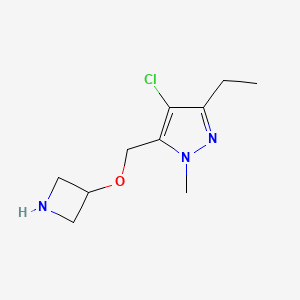
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)
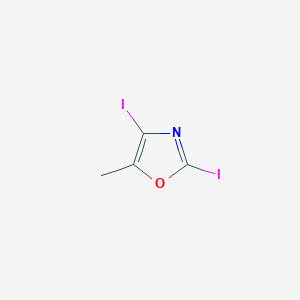
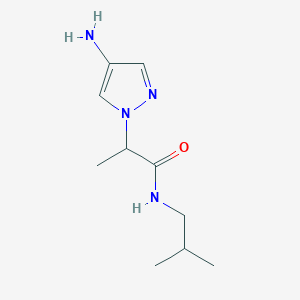
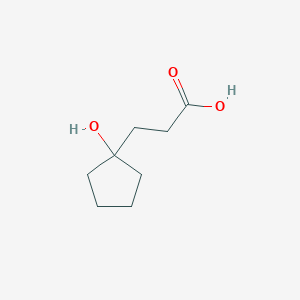
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
